1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide
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Overview
Description
1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxamide is an organic compound that belongs to the class of piperidine carboxamides It features a piperidine ring substituted at the 4-position with a carboxamide group and at the 1-position with a 6-methoxypyrimidin-4-yl group
Mechanism of Action
Target of Action
The primary target of 1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide is DNA gyrase , a type II topoisomerase . DNA gyrase is an essential enzyme that controls the topological state of DNA in bacteria, making it a crucial target for antibacterial agents .
Mode of Action
This compound interacts with its target, DNA gyrase, by inhibiting the enzyme’s activity . This inhibition prevents the supercoiling of DNA, a critical process for DNA replication and transcription . The compound retains activity against all three subspecies of the Mycobacterium abscessus complex .
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication pathway, leading to the cessation of bacterial growth . This is due to the inability of the bacteria to properly manage the topological state of their DNA, which is crucial for processes like replication, transcription, and recombination .
Pharmacokinetics
These compounds have demonstrated oral bioavailability and have modulated biomarkers of signaling through PKB in vivo .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth . This is achieved through the disruption of DNA replication and transcription, which are essential processes for bacterial survival and proliferation .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factorsIt’s also important to note that the compound’s action may be influenced by the specific characteristics of the bacterial strain, including its resistance profile .
Biochemical Analysis
Biochemical Properties
PKB is a key component of intracellular signaling pathways regulating growth and survival, and inhibitors of PKB have potential as antitumor agents .
Cellular Effects
Given its potential role as a PKB inhibitor, it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression .
Metabolic Pathways
It is suggested that the oxidative metabolism of similar compounds to form N-desethyl metabolites is catalyzed primarily by CYP3A4/3A5 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the piperidine derivative with an appropriate carboxylic acid or its derivative under amide formation conditions.
Attachment of the 6-Methoxypyrimidin-4-yl Group: The final step involves the attachment of the 6-methoxypyrimidin-4-yl group to the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification methods, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxamide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
1-(4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzoyl)piperidine-4-carboxamide: This compound contains a piperidine ring substituted with a benzoyl group and has similar structural features.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B and have similar piperidine and pyrimidine structures.
Uniqueness
1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-17-10-6-9(13-7-14-10)15-4-2-8(3-5-15)11(12)16/h6-8H,2-5H2,1H3,(H2,12,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIONKYXFCIMKAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCC(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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